

In-Depth Technical Guide: Cho-C-peg2-C-cho (CAS 92351-72-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cho-C-peg2-C-cho

Cat. No.: B11906806

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Introduction

Cho-C-peg2-C-cho, with the CAS number 92351-72-9, is a bifunctional crosslinker integral to the rapidly advancing field of targeted protein degradation. Specifically, it serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} PROTACs are novel heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the available data on **Cho-C-peg2-C-cho**, its role in the PROTAC platform, and a generalized framework for its potential application.

Core Compound Data

Quantitative data for **Cho-C-peg2-C-cho** is primarily available from chemical suppliers. A summary of its key properties is presented below. It is important to note that experimental values for properties such as boiling and melting points have not been consistently reported in publicly available sources.

Property	Value	Source(s)
CAS Number	92351-72-9	
IUPAC Name	2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))diacetaldehyde	Pharmaffiliates
Molecular Formula	C8H14O5	
Molecular Weight	190.19 g/mol	
Purity	Typically >98%	MolCore
Appearance	To be determined	MedKoo Biosciences
Solubility	To be determined	MedKoo Biosciences
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment.	MedKoo Biosciences

Role in PROTAC Technology

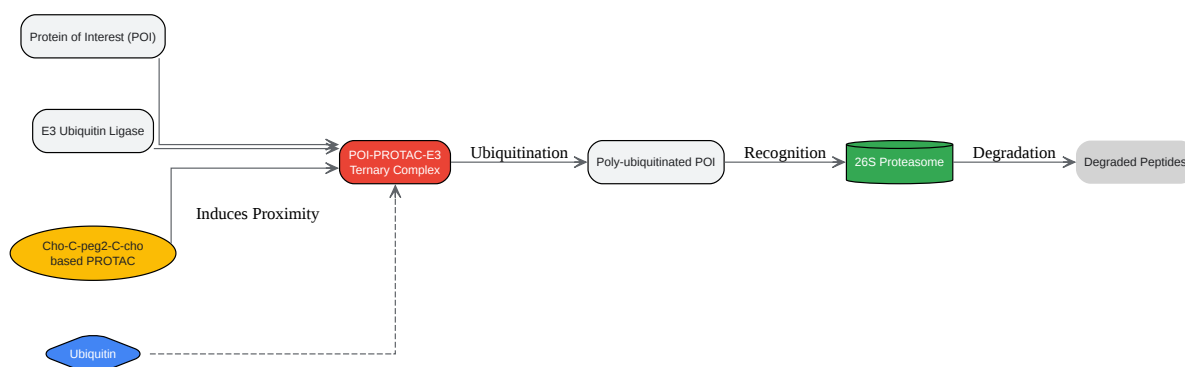
PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. **Cho-C-peg2-C-cho** functions as this critical linker element. The PEG nature of this linker is significant as it generally imparts favorable properties such as increased hydrophilicity and improved pharmacokinetic profiles of the resulting PROTAC molecule.

The terminal aldehyde groups ("CHO") of **Cho-C-peg2-C-cho** are reactive functional groups that can be utilized for covalent conjugation to the POI and E3 ligase ligands, which typically possess amine or other nucleophilic functionalities. This allows for the assembly of the final heterobifunctional PROTAC molecule.

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. Polyubiquitination of the target protein

marks it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.



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Caption: The catalytic cycle of a PROTAC molecule.

Experimental Protocols

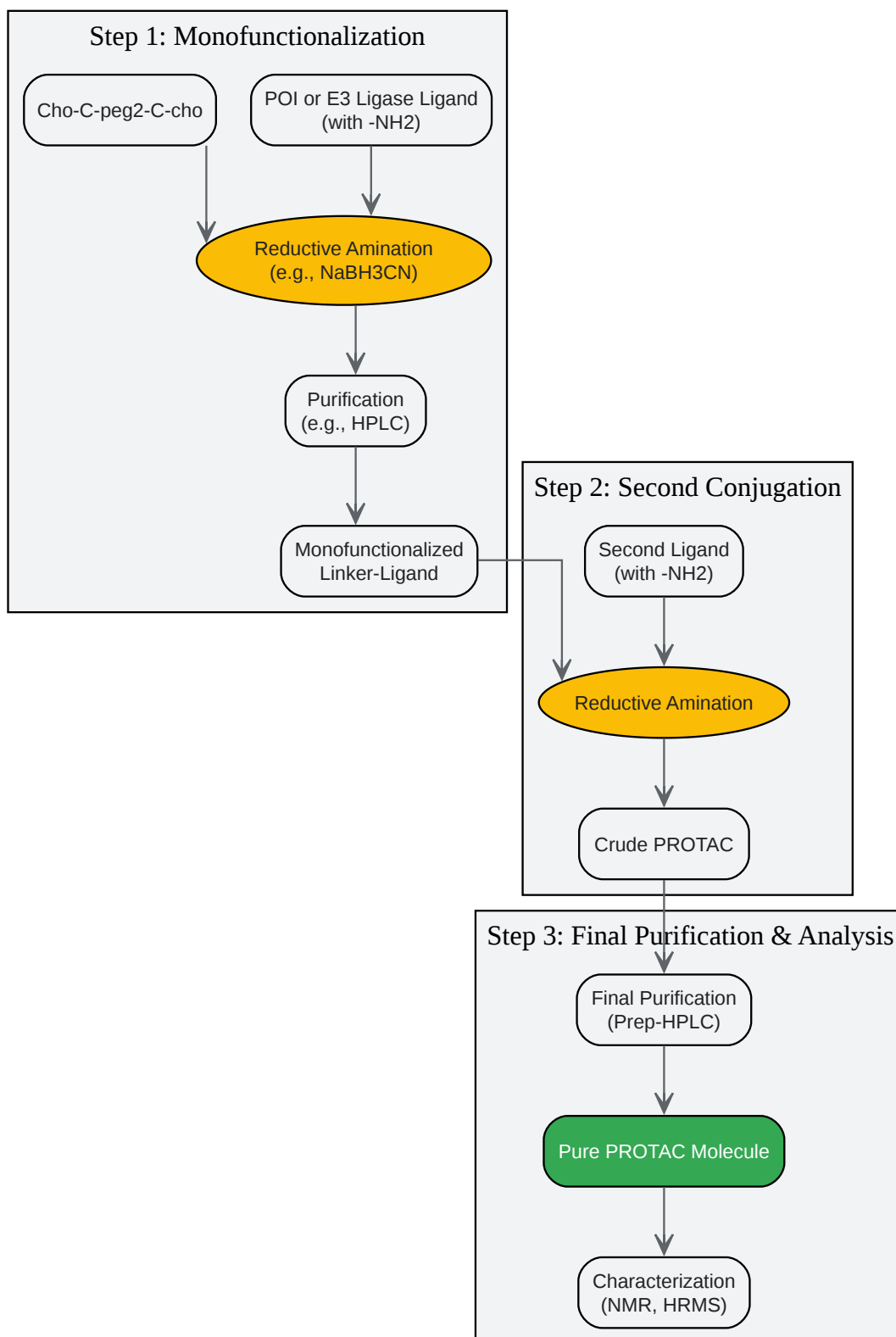
Detailed experimental protocols for the synthesis of **Cho-C-peg2-C-cho** and its specific use in the generation of named PROTACs are not readily available in peer-reviewed literature or patent filings. However, a generalized workflow for the synthesis of a PROTAC utilizing a dialdehyde linker like **Cho-C-peg2-C-cho** can be proposed.

General PROTAC Synthesis Workflow

This hypothetical protocol outlines the key steps in conjugating a POI ligand and an E3 ligase ligand to **Cho-C-peg2-C-cho**. The specific reaction conditions would require optimization

based on the chemistry of the ligands.

- Monofunctionalization of the Linker:
 - React **Cho-C-peg2-C-cho** with a molar excess of the first ligand (either the POI or E3 ligase ligand) containing a primary amine. This reaction would typically be a reductive amination, where the initial imine bond is reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride (STAB).
 - Purification of the monofunctionalized linker-ligand conjugate is crucial to remove unreacted starting materials and the difunctionalized product. This is often achieved through chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).
- Conjugation of the Second Ligand:
 - The purified monofunctionalized conjugate is then reacted with the second ligand (containing a primary amine) under similar reductive amination conditions.
 - The reaction progress is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Purification and Characterization of the Final PROTAC:
 - The final PROTAC molecule is purified to a high degree, typically using preparative HPLC.
 - The identity and purity of the final product are confirmed through analytical techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).



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Caption: Generalized workflow for PROTAC synthesis.

Conclusion

Cho-C-peg2-C-cho is a valuable chemical tool for the construction of PROTACs, a promising class of therapeutic agents. Its PEG backbone offers potential advantages in terms of the solubility and pharmacokinetic properties of the resulting protein degraders. While specific applications and detailed synthesis protocols for this particular linker are not widely published, its bifunctional aldehyde nature makes it suitable for conjugation to amine-containing ligands via established reductive amination procedures. Further research and publication of studies employing this linker will be necessary to fully delineate its specific advantages and optimal use cases in the design of novel PROTACs. Researchers and drug development professionals are encouraged to consider its potential within their targeted protein degradation programs, while recognizing that protocol development and optimization will be required.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: Cho-C-peg2-C-cho (CAS 92351-72-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11906806#cho-c-peg2-c-cho-cas-number-92351-72-9]

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